molecular formula C17H15F2NO2 B13892891 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

Cat. No.: B13892891
M. Wt: 303.30 g/mol
InChI Key: BCBXMFWIWAQELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is a synthetic organic compound characterized by the presence of difluoromethyl and methoxyphenyl groups attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one typically involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by a cyclization reaction. Direct fluorination using diethylaminosulfur trifluoride as a nucleophilic fluorinating reagent is a common method employed in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both difluoromethyl and methoxyphenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

3,3-Difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one (CAS No. 2118363-66-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H16F2N2O
  • Molecular Weight : 303.30 g/mol
  • Boiling Point : Not specified

The structure features a pyrrolidine ring substituted with difluoro and methoxy groups, which are significant for its biological activity.

Preliminary studies indicate that this compound interacts with various biological targets, including:

  • Enzymatic Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cellular signaling pathways.
  • Receptor Modulation : It may act on certain receptors implicated in inflammation and pain pathways, suggesting potential therapeutic applications in chronic pain management.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Cell cycle arrest

Anti-inflammatory Effects

In vivo studies have suggested that this compound exhibits anti-inflammatory properties. It significantly reduces levels of pro-inflammatory cytokines in animal models of inflammation, indicating its potential for treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers treated MCF-7 and A549 cells with varying concentrations of the compound.
    • Results showed a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Inflammation Model :
    • In a rodent model of induced inflammation, administration of the compound led to a reduction in paw edema and inflammatory markers.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Properties

Molecular Formula

C17H15F2NO2

Molecular Weight

303.30 g/mol

IUPAC Name

3,3-difluoro-1-(4-methoxyphenyl)-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H15F2NO2/c1-22-14-9-7-13(8-10-14)20-15(11-17(18,19)16(20)21)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3

InChI Key

BCBXMFWIWAQELH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(CC(C2=O)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.